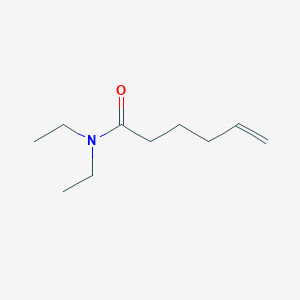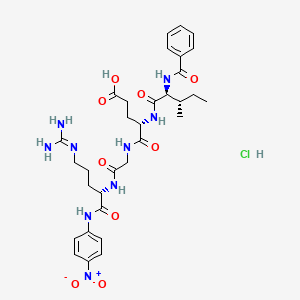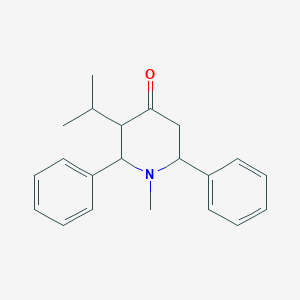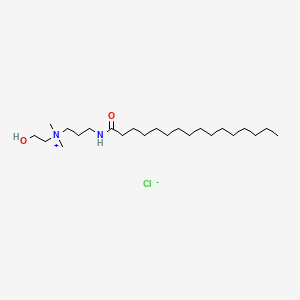
(2-Hydroxyethyl)dimethyl(3-palmitamidopropyl)ammonium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Hydroxyethyl)dimethyl(3-palmitamidopropyl)ammonium chloride is a quaternary ammonium compound. It is known for its surfactant properties, making it useful in various industrial and scientific applications. The compound is characterized by its long hydrophobic tail and a hydrophilic head, which allows it to interact with both water and oil phases.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Hydroxyethyl)dimethyl(3-palmitamidopropyl)ammonium chloride typically involves the reaction of palmitic acid with 3-dimethylaminopropylamine to form the corresponding amide. This intermediate is then quaternized with 2-chloroethanol to yield the final product. The reaction conditions usually require a solvent such as methanol or ethanol and a catalyst to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent quality and high yield. The raw materials are fed into the reactor, where they undergo the necessary chemical transformations under controlled temperature and pressure conditions.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Hydroxyethyl)dimethyl(3-palmitamidopropyl)ammonium chloride primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: These reactions often involve nucleophiles such as hydroxide ions or amines. The reaction conditions typically include a polar solvent and a moderate temperature.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used. These reactions are usually carried out in aqueous solutions.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed. These reactions are conducted under anhydrous conditions to prevent the decomposition of the reducing agent.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of the original compound, while oxidation and reduction reactions can modify the functional groups present in the molecule.
Applications De Recherche Scientifique
(2-Hydroxyethyl)dimethyl(3-palmitamidopropyl)ammonium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in the synthesis of nanoparticles and as a phase transfer catalyst in organic reactions.
Biology: The compound is employed in cell culture media to enhance cell membrane permeability and facilitate the uptake of nutrients and drugs.
Medicine: It is investigated for its potential use in drug delivery systems due to its ability to form micelles and encapsulate hydrophobic drugs.
Industry: The compound is used in the formulation of personal care products, such as shampoos and conditioners, due to its conditioning properties.
Mécanisme D'action
The mechanism of action of (2-Hydroxyethyl)dimethyl(3-palmitamidopropyl)ammonium chloride involves its interaction with cell membranes. The hydrophobic tail inserts into the lipid bilayer, while the hydrophilic head interacts with the aqueous environment. This interaction disrupts the membrane structure, increasing its permeability. The compound can also form micelles, which encapsulate hydrophobic molecules and facilitate their transport across cell membranes.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2-Hydroxyethyl)dimethyl(3-stearamidopropyl)ammonium chloride: This compound has a similar structure but with a stearic acid-derived tail instead of a palmitic acid-derived tail.
(2-Hydroxyethyl)dimethyl(3-oleamidopropyl)ammonium chloride: This compound features an oleic acid-derived tail, providing different hydrophobic properties.
Uniqueness
(2-Hydroxyethyl)dimethyl(3-palmitamidopropyl)ammonium chloride is unique due to its specific hydrophobic tail length, which influences its surfactant properties and interactions with biological membranes. Its balance of hydrophilic and hydrophobic regions makes it particularly effective in applications requiring the stabilization of emulsions and the enhancement of membrane permeability.
Propriétés
Numéro CAS |
58930-17-9 |
|---|---|
Formule moléculaire |
C23H49ClN2O2 |
Poids moléculaire |
421.1 g/mol |
Nom IUPAC |
3-(hexadecanoylamino)propyl-(2-hydroxyethyl)-dimethylazanium;chloride |
InChI |
InChI=1S/C23H48N2O2.ClH/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-18-23(27)24-19-17-20-25(2,3)21-22-26;/h26H,4-22H2,1-3H3;1H |
Clé InChI |
NRAJMYBUKHULGZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)NCCC[N+](C)(C)CCO.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


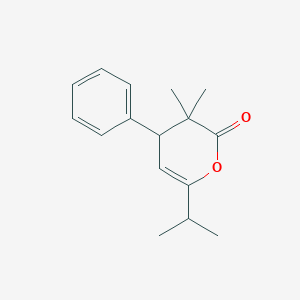
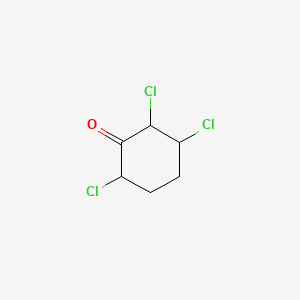

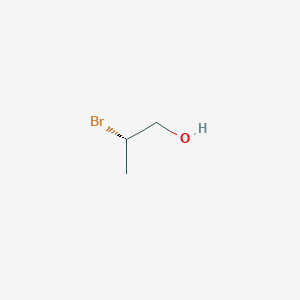


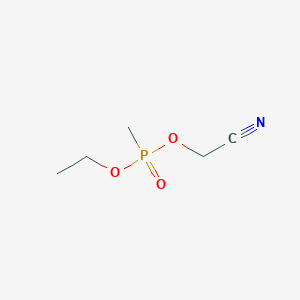
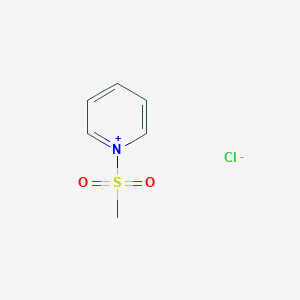
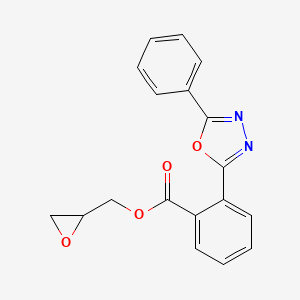
![2-(3-Methoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)ethan-1-ol](/img/structure/B14611751.png)
